molecular formula C14H14N2O2S2 B5802209 N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]thiophene-2-carboxamide

N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]thiophene-2-carboxamide

Cat. No.: B5802209
M. Wt: 306.4 g/mol
InChI Key: JOGUVLSMTRPMCJ-UHFFFAOYSA-N
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Description

N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur, which is known for its diverse applications in medicinal chemistry, material science, and industrial chemistry . The compound’s structure includes a thiophene ring, a carbamothioyl group, and a hydroxy-dimethylphenyl group, making it a unique molecule with potential biological and chemical properties.

Properties

IUPAC Name

N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S2/c1-8-6-10(11(17)7-9(8)2)15-14(19)16-13(18)12-4-3-5-20-12/h3-7,17H,1-2H3,(H2,15,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOGUVLSMTRPMCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)O)NC(=S)NC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]thiophene-2-carboxamide can be achieved through various synthetic routes. One common method involves the condensation reaction of 2-hydroxy-4,5-dimethylphenyl isothiocyanate with thiophene-2-carboxylic acid. The reaction is typically carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane . The reaction conditions include stirring the mixture at room temperature for several hours, followed by purification through recrystallization or column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxy group can be replaced by other nucleophiles such as halides or amines.

Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s thiophene ring and carbamothioyl group allow it to bind to enzymes and receptors, potentially inhibiting their activity. The hydroxy-dimethylphenyl group can interact with hydrogen bonding sites, enhancing the compound’s binding affinity. These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed pharmacological effects.

Comparison with Similar Compounds

N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]thiophene-2-carboxamide can be compared with other thiophene derivatives such as:

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

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